molecular formula C19H16F3N3O3 B10967496 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,4,6-trifluorophenyl)acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,4,6-trifluorophenyl)acetamide

Cat. No.: B10967496
M. Wt: 391.3 g/mol
InChI Key: PEOOJDNKZJQISV-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2,4,6-TRIFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2,4,6-TRIFLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2,4,6-TRIFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the phenoxy or trifluorophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or trifluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the oxadiazole ring, while substitution reactions could introduce new functional groups to the phenoxy or trifluorophenyl groups.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2,4,6-TRIFLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2,4,6-TRIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2,4,6-TRIFLUOROPHENYL)ACETAMIDE is unique due to the combination of the oxadiazole ring, phenoxy group, and trifluorophenyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.3 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide

InChI

InChI=1S/C19H16F3N3O3/c1-10(2)18-24-19(28-25-18)11-3-5-13(6-4-11)27-9-16(26)23-17-14(21)7-12(20)8-15(17)22/h3-8,10H,9H2,1-2H3,(H,23,26)

InChI Key

PEOOJDNKZJQISV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3F)F)F

Origin of Product

United States

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